4-(3,4-Dichlorophenyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

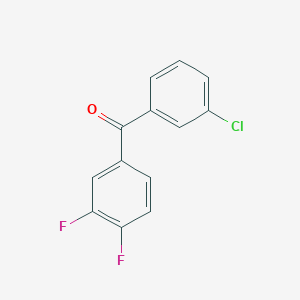

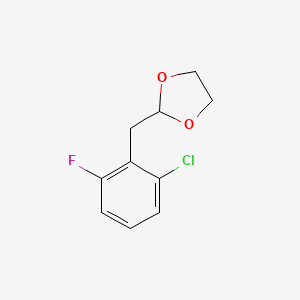

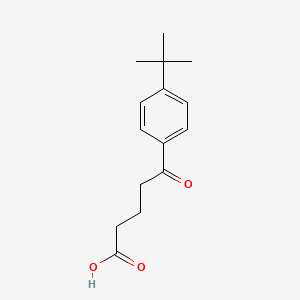

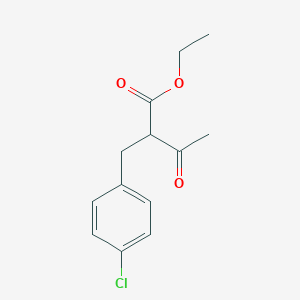

4-(3,4-Dichlorophenyl)benzaldehyde is a chemical compound with the empirical formula C13H8Cl2O . It has a molecular weight of 251.11 g/mol . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringClc1ccc(cc1Cl)-c2ccc(C=O)cc2 . The InChI representation is 1S/C13H8Cl2O/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H . Physical and Chemical Properties Analysis

This compound has a molecular weight of 251.10 g/mol . It has a computed XLogP3 value of 4.8 , indicating its lipophilicity. It has no hydrogen bond donors and one hydrogen bond acceptor . Its rotatable bond count is 2 . The compound’s exact mass and monoisotopic mass are both 249.9952203 g/mol .Aplicaciones Científicas De Investigación

Regioselective Protection and Synthesis

One significant application of derivatives similar to 4-(3,4-Dichlorophenyl)benzaldehyde involves regioselective protection and synthesis processes. For example, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde with various protecting groups has been achieved, which is essential for subsequent synthetic steps in organic synthesis (Plourde & Spaetzel, 2002). Furthermore, the synthesis and crystal structure analysis of chalcone derivatives, through the Claisen-Schmidt condensation reaction of benzaldehyde derivatives with substituted acetophenones, demonstrate the versatility of benzaldehyde compounds in forming complex structures with potential applications in materials science and chemistry (Salian et al., 2018).

Catalysis and Oxidation Reactions

Another critical area of application is in catalysis and oxidation reactions. The preparation and application of catalysts, such as sulfated Ti-SBA-15 for the oxidation of benzyl alcohol to benzaldehyde, highlight the role of benzaldehyde derivatives in facilitating efficient chemical transformations with significant industrial applications (Sharma et al., 2012). Additionally, piano-stool ruthenium complexes with benzaldehyde-based ligands have shown effectiveness as catalysts in the oxidation of styrene to benzaldehyde, further underscoring the utility of these compounds in organic synthesis and industrial chemistry (Gichumbi et al., 2016).

Stereochemical Control in Synthesis

The stereocontrol offered by Schiff bases of substituted benzaldehydes in Staudinger cycloaddition reactions is a pivotal application in the synthesis of chiral molecules. This process allows for the creation of compounds with specific configurations, crucial for pharmaceuticals and materials science (Chuan-min et al., 2010).

Magnetic Properties and Material Science

Additionally, the synthesis of cubane cobalt and nickel clusters using 3,5-dichloro-2-hydroxy-benzaldehyde demonstrates the significance of benzaldehyde derivatives in the development of materials with unique magnetic properties, potentially applicable in data storage technologies and magnetic sensors (Zhang et al., 2013).

Safety and Hazards

Sigma-Aldrich provides 4-(3,4-Dichlorophenyl)benzaldehyde “as-is” and makes no representation or warranty with respect to this product . The safety data sheet from MilliporeSigma indicates that the compound causes serious eye damage, may cause respiratory irritation, and is harmful to aquatic life . It’s advised to avoid breathing dust, use only outdoors or in a well-ventilated area, avoid release to the environment, and wear eye protection/face protection .

Propiedades

IUPAC Name |

4-(3,4-dichlorophenyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFFUMDRNYYSFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374195 |

Source

|

| Record name | 4-(3,4-Dichlorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50670-78-5 |

Source

|

| Record name | 4-(3,4-Dichlorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1302632.png)